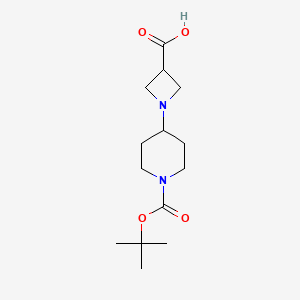
Schizophyllan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Sonifilan is produced through the submerged cultivation of Schizophyllum commune fungus in a bioreactor using sucrose as a substrate . The culture broth is then diluted with demineralized water and ultrasonicated to reduce the molecular weight of the polysaccharide, which enhances its bioavailability . This method is reliable and efficacious for producing low molecular weight schizophyllan .
Chemical Reactions Analysis
Sonifilan undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are modified polysaccharides with altered molecular weights and bioactivities .
Scientific Research Applications
Sonifilan has a wide range of scientific research applications. In medicine, it is used for its immunomodulating and antitumor activities . It has been shown to stimulate the immune system, making it useful in cancer therapy . In the field of chemistry, sonifilan is used as a stabilizer, gelling agent, and thickener . It also has applications in the food industry as a carrier of nutraceuticals and bioactive compounds . Additionally, sonifilan is used in the development of functional foods and edible coatings .
Mechanism of Action
Sonifilan exerts its effects by stimulating the immune system . It activates particular proteins or receptors, such as lactosylceramide, Dickin-1, complement receptor 3, scavenge receptors, and the toll-like receptor . This activation leads to the release of cytokines, which then activate other immune cells like macrophages, neutrophils, and monocytes . These cells enhance the immunological response, making sonifilan effective in cancer therapy .
Comparison with Similar Compounds
Sonifilan is chemically analogous to scleroglucan, which is produced by the fungus Athelia rolfsii . Both polysaccharides share the chemical structure of the backbone with curdlan . sonifilan is unique due to its specific branching and higher molecular weight . Other similar compounds include xanthan gum and partially hydrolyzed polyacrylamide, which are used in enhanced oil recovery processes .
Properties
IUPAC Name |
4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)13(32)15(34)22(41-5)39-4-8-12(31)20(45-23-16(35)14(33)10(29)6(2-26)42-23)18(37)24(43-8)44-19-11(30)7(3-27)40-21(38)17(19)36/h5-38H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQLRUYAYXDIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864180 |
Source


|
| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranosyl-(1->3)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)






